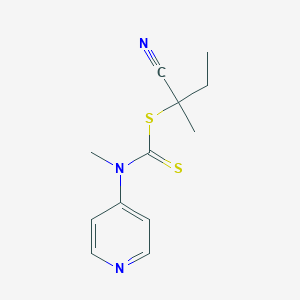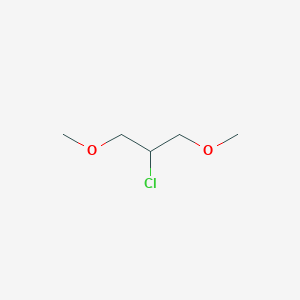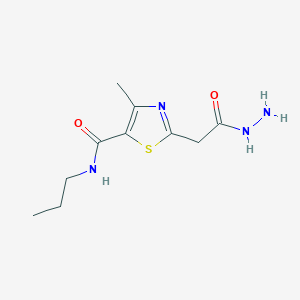
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is a compound used in organic synthesis. It is a colorless, viscous, and hygroscopic liquid that is soluble in water and common organic solvents. This compound is primarily used in the synthesis of organic compounds, such as esters and amides, as well as in the preparation of pharmaceuticals, dyes, and pigments. It is also used in the synthesis of heterocyclic compounds and in the preparation of catalysts. This compound is also known as zinc bromide, zinc bromide etherate, and zinc bromide-ether.
Wirkmechanismus
The mechanism of action of 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is believed to involve the formation of a complex between the zinc bromide and the ether. The complex is believed to be stabilized by the formation of a strong hydrogen bond between the two molecules. This complex is then believed to facilitate the formation of an intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is not known to have any biochemical or physiological effects. It is a non-toxic compound and is not known to be hazardous to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also a relatively non-toxic compound and is not known to be hazardous to humans or animals. However, it is a relatively unstable compound and must be handled with care. Additionally, it is a hygroscopic compound and must be stored in a dry environment.
Zukünftige Richtungen
The future directions for 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, include further research into its potential use as a catalyst in organic synthesis. Additionally, further research into its potential use as a pharmaceutical intermediate and its potential use in the synthesis of heterocyclic compounds is warranted. Additionally, further research into its potential use in the synthesis of dyes and pigments and its potential use in the preparation of catalysts is also warranted. Finally, further research into its potential use in other areas of scientific research, such as biochemistry and medicine, is also warranted.
Synthesemethoden
The synthesis of 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is accomplished by reacting zinc bromide with ethyl ether in a reaction vessel. The reaction is performed under an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 70-80°C. The reaction is exothermic and a vigorous reaction is observed. The reaction is complete when the reaction mixture has a clear, colorless appearance. The product is then isolated by distillation and the ether is removed by evaporation.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of heterocyclic compounds, such as indoles, thiophenes, and pyridines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It is also used in the synthesis of dyes and pigments and in the preparation of catalysts.
Eigenschaften
IUPAC Name |
bromozinc(1+);ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYBHAXSKGAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in Ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)







![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)

